3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-fluoroaniline and isobutylsulfonyl chloride. The key steps may involve:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonylation reactions.
- Coupling of the azetidine ring with the chlorofluorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a thiol.
Substitution: Halogen substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain pathways.
Binding: Interacting with DNA or RNA to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one
- 3-(3-Chloro-4-fluorophenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one
Uniqueness
3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFNO3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)6-4-12-3-5-15(18)14(17)7-12/h3,5,7,11,13H,4,6,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDZYSNWHUVLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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